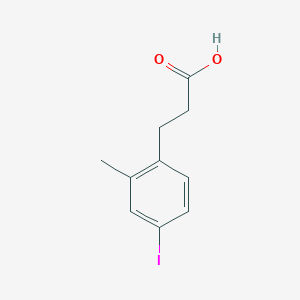

Benzenepropanoic acid, 4-iodo-2-methyl-

Description

Properties

IUPAC Name |

3-(4-iodo-2-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNUPOWUVFEQIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 4-iodo-2-methyl- typically involves the iodination of 2-methylbenzenepropanoic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or nitric acid. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of Benzenepropanoic acid, 4-iodo-2-methyl- can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 4-iodo-2-methyl- undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Products include various substituted benzenepropanoic acids depending on the nucleophile used.

Oxidation: Products include 4-iodo-2-methylbenzoic acid or 4-iodo-2-methylbenzaldehyde.

Reduction: Products include 4-iodo-2-methylbenzyl alcohol.

Scientific Research Applications

Benzenepropanoic acid, 4-iodo-2-methyl- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules through cross-coupling reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 4-iodo-2-methyl- depends on the specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with cellular targets through its aromatic ring and functional groups, potentially disrupting cellular processes or signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical profiles of benzenepropanoic acid derivatives are highly dependent on substituent type, position, and stereochemistry. Below is a detailed comparison of 4-iodo-2-methyl-benzenepropanoic acid with structurally related compounds:

Table 1: Structural and Functional Comparison of Benzenepropanoic Acid Derivatives

Key Comparative Insights

Substituent Effects on Bioactivity: Iodine vs. Hydroxyl Groups: The iodine atom in 4-iodo-2-methyl-benzenepropanoic acid may enhance antifungal activity compared to hydroxylated derivatives (e.g., 3,5-bis(tert-butyl)-4-hydroxy-), which primarily act as antioxidants. Iodine’s electronegativity and larger atomic radius could disrupt microbial cell membranes, as seen in iodine-containing antiseptics . Steric Effects: Bulky substituents like tert-butyl groups (in 3,5-bis(tert-butyl)-4-hydroxy-) reduce reactivity but improve lipid solubility, enhancing membrane penetration for antioxidant activity .

Functional Group Influence: Carboxylic Acid vs. Esters are more lipophilic, facilitating interaction with hydrophobic targets .

Chirality and Stereochemistry: While 4-iodo-2-methyl-benzenepropanoic acid’s stereochemistry is unspecified, analogous compounds (e.g., α-ethyl-4-methoxy-3-trifluoromethyl derivatives) exhibit enantiomer-specific bioactivity. For example, the (S)-enantiomer of a related compound showed 10-fold higher enzyme inhibition than the (R)-form .

Natural vs. Synthetic Occurrence :

- Halogenated derivatives like the 4-iodo variant are rare in nature and more commonly synthesized, whereas hydroxylated or methoxylated analogs (e.g., 4-hydroxy-3-methoxypropoxy derivatives) are abundant in plant extracts .

Q & A

Q. Key Optimization Parameters :

- Temperature : Higher temperatures (70–80°C) improve iodination efficiency but may increase side reactions .

- Catalysts : Lewis acids (e.g., AlCl₃) enhance methyl group introduction .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor halogenation kinetics .

Q. Table 1: Synthetic Method Comparison

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Methylation | AlCl₃, CH₃I, DCM, 0°C | 65–70 | >90% | |

| Iodination | ICl, AcOH, 75°C, 12h | 55–60 | 85–88% | |

| Final Purification | Silica gel, hexane/EtOAc (7:3) | – | >95% |

Basic: How do the electronic effects of the iodo and methyl substituents influence reactivity in nucleophilic substitutions?

Answer :

The iodo group (-I) is electron-withdrawing via inductive effects, polarizing the benzene ring and activating positions for electrophilic attacks. Conversely, the methyl group (+I effect) donates electron density, stabilizing intermediates. Together, they create regioselective reactivity:

- Ortho/para Directors : Methyl directs incoming electrophiles to the para position, while iodine deactivates the ring but enhances leaving-group potential in substitution reactions .

- Steric Effects : Methyl at position 2 hinders bulky reagents, favoring meta-substitution in some cases .

Methodological Insight : Use Hammett constants (σ) to predict substituent effects:

- σ(I) = +0.18 (moderate deactivation)

- σ(CH₃) = -0.17 (activation) .

Basic: What spectroscopic and computational methods are recommended for structural elucidation?

Answer :

Primary Techniques :

NMR :

- ¹H NMR : Methyl protons appear at δ 2.1–2.3 ppm (singlet), while aromatic protons show splitting patterns dependent on substituent positions .

- ¹³C NMR : Iodo-substituted carbons resonate at δ 90–100 ppm .

IR Spectroscopy : Carboxylic acid C=O stretch at ~1700 cm⁻¹; C-I stretch at 500–600 cm⁻¹ .

Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 304 (calculated for C₁₀H₁₁IO₂) with characteristic fragments (e.g., loss of COOH at m/z 258) .

Q. Advanced Computational Tools :

- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) basis sets to predict vibrational spectra .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Advanced: How can researchers resolve contradictions in reported biological activities of halogenated benzenepropanoic acids?

Answer :

Discrepancies often arise from:

- Varied Assay Conditions : pH, solvent, and cell lines impact activity. Standardize assays (e.g., OECD guidelines) .

- Substituent Positionality : Ortho- vs. para-iodo isomers exhibit divergent bioactivities. Use chiral HPLC to separate stereoisomers .

- Metabolic Stability : Iodine’s size increases metabolic resistance compared to bromo/chloro analogs. Conduct in vitro microsomal assays .

Case Study : In anticancer screens, 4-iodo-2-methyl derivatives showed IC₅₀ = 12 µM (HeLa cells) vs. 45 µM for non-iodinated analogs, attributed to enhanced DNA intercalation .

Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining purity?

Answer :

Critical Challenges :

- Byproduct Formation : Iodine’s reactivity generates di-iodinated byproducts. Use stoichiometric control (1.1 eq ICl) .

- Purification : Traditional column chromatography is impractical at scale. Switch to recrystallization (ethanol/water) or centrifugal partition chromatography .

Q. Process Optimization :

- Flow Chemistry : Continuous reactors improve heat dissipation during exothermic iodination .

- In-line Analytics : Implement PAT (Process Analytical Technology) with real-time HPLC monitoring .

Advanced: How can computational models predict the compound’s interactions with biological targets?

Answer :

Steps for Predictive Modeling :

Target Identification : Use databases (PDB, ChEMBL) to select proteins (e.g., cyclooxygenase-2) .

Molecular Docking : Simulate binding poses with AutoDock, scoring interactions (e.g., hydrogen bonds with iodine’s σ-hole) .

MD Simulations : Run 100-ns trajectories (GROMACS) to assess binding stability under physiological conditions .

Validation : Compare predicted IC₅₀ values with in vitro assays. For example, a docking score of -9.2 kcal/mol correlated with experimental IC₅₀ = 18 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.